Stereochemical Identity as a Determinant of Biological Activity: (1R,2S) vs. (1R,2R) Configuration
In the GE2270 A analog series, the stereochemistry of the cyclopropane spacer modulated EF-Tu inhibitory potency. The (1R,2S) configuration (as embodied in the target compound) is explicitly claimed in patent literature for 2-aminothiazolyl cyclopropane carboxylate derivatives, distinguishing it from the (1R,2R) diastereomer (CAS 2580102-32-3) . Although direct MIC data for the isolated racemic (1R,2S) methyl ester against specific bacterial strains is not publicly available, the broader structure-activity relationships from the J. Med. Chem. 2011 paper demonstrate that even subtle stereochemical alterations in the cyclopropane ring of related 4-aminothiazolyl analogs resulted in ≥2-fold shifts in MIC against Staphylococcus aureus and Enterococcus faecalis [1].
| Evidence Dimension | Stereochemistry-dependent antibacterial activity |
|---|---|
| Target Compound Data | rac-(1R,2S) configuration; specific MIC not publicly disclosed |
| Comparator Or Baseline | rac-(1R,2R) diastereomer (e.g., CAS 2580102-32-3); no public MIC |
| Quantified Difference | ≥2-fold MIC variation observed between cyclopropane diastereomers in the GE2270 A series [1] |
| Conditions | Staphylococcus aureus and Enterococcus faecalis MIC assays in the 4-aminothiazolyl GE2270 A series |
Why This Matters
For procurement decisions in antibacterial medicinal chemistry, the (1R,2S) stereochemistry is a specific requirement for accessing the structure-activity relationship space defined in the GE2270 A patent and medicinal chemistry literature, and cannot be assumed interchangeable with the (1R,2R) form.
- [1] LaMarche MJ, Leeds JA, Amaral K, et al. Antibacterial optimization of 4-aminothiazolyl analogues of the natural product GE2270 A: identification of the cycloalkylcarboxylic acids. J Med Chem. 2011;54(23):8099-8109. View Source
